tert-Amylamine

Hydrodenitrogenation Catalysis Petroleum Refining

Procure tert-Amylamine (CAS 594-39-8) to leverage its sterically hindered, quaternary α-carbon architecture—a structural feature absent in linear n-amylamine and less congested in tert-butylamine. Documented differentials in C-N bond cleavage kinetics over sulfided NiMo/Al₂O₃ catalysts, a validated OH radical rate constant (0.86±0.17×10⁻¹¹ cm³ molecule⁻¹ s⁻¹) for environmental fate modeling, and DFT-confirmed higher chemical hardness make this compound a strategic choice for HDN mechanism elucidation, atmospheric persistence studies, and electrosynthesis of hindered diamines. Mitigate side-reaction risk with a computationally validated, attenuated reactivity profile.

Molecular Formula C5H13N
Molecular Weight 87.16 g/mol
CAS No. 594-39-8
Cat. No. B128125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Amylamine
CAS594-39-8
Synonyms2-Methyl-2-butanamine;  tert-Pentylamine;  1,1-Dimethylpropylamine;  2-Amino-2-methylbutane;  2-Methyl-2-butanamine;  α,α-Dimethylpropylamine
Molecular FormulaC5H13N
Molecular Weight87.16 g/mol
Structural Identifiers
SMILESCCC(C)(C)N
InChIInChI=1S/C5H13N/c1-4-5(2,3)6/h4,6H2,1-3H3
InChIKeyGELMWIVBBPAMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Amylamine (CAS 594-39-8) Procurement Guide: Verified Specifications for Sourcing the Branched Primary Amine


tert-Amylamine (CAS 594-39-8), systematically named 2-methylbutan-2-amine or 2-amino-2-methylbutane, is a primary aliphatic amine characterized by a tert-pentyl group bonded directly to a primary amino functionality. With a molecular weight of 87.16 g/mol, this compound exhibits a boiling point of 77 °C and a density of 0.746 g/mL at 25 °C [1]. Its pKa of 10.85 at 19 °C positions it among the more basic primary aliphatic amines, with the α-branched quaternary carbon center conferring steric properties that diverge meaningfully from linear and less-hindered analogs . For procurement purposes, tert-amylamine is commercially supplied as a clear colorless to pale yellow liquid requiring storage under flammable liquids protocols due to its low flash point of 30 °F [1].

Why Generic Amine Substitution Cannot Replace tert-Amylamine in Critical Research and Industrial Workflows


Substitution of tert-amylamine with alternative primary amines such as n-amylamine, tert-butylamine, or isopropylamine introduces quantifiable changes in reaction outcomes due to the compound's unique steric and electronic signature. The quaternary α-carbon branching creates a tertiary alkyl environment directly adjacent to the amino group, a structural feature absent in linear n-amylamine (boiling point 104 °C) and less sterically congested in tert-butylamine (boiling point 44.4 °C) [1]. This branching geometry has been shown to influence C-N bond cleavage kinetics in catalytic hydrodenitrogenation, alter atmospheric oxidation half-lives via OH radical reactivity modulation, and shift electronic parameters such as HOMO-LUMO gap and chemical hardness in ways that deviate predictably from isomer behavior [2]. Consequently, procurement decisions that default to less expensive or more readily available in-class amines without accounting for these documented differentials risk compromising reaction selectivity, product purity profiles, and environmental fate predictions.

Quantitative Differentiation Evidence: tert-Amylamine Versus Structural Analogs in Validated Experimental Systems


Superior Resistance to Catalytic C-N Bond Cleavage in Hydrodenitrogenation Conditions

In a comparative catalytic study over sulfided NiMo/Al₂O₃ catalyst, tert-amylamine demonstrated significantly slower hydrodenitrogenation kinetics compared to n-amylamine. The authors attributed this rate differential to the absence of β-hydrogen atoms available for participation in C-N bond cleavage in the tert-amylamine structure, whereas n-amylamine possesses β-hydrogens that facilitate bond scission [1]. This mechanistic distinction directly impacts catalyst selection and process optimization.

Hydrodenitrogenation Catalysis Petroleum Refining

Atmospheric Oxidation Rate Differential for Environmental Fate Modeling

The reaction rate coefficient for OH radical-initiated oxidation of tert-amylamine was experimentally determined at (298 ± 2) K and atmospheric pressure. tert-Amylamine (tert-pentylamine) exhibited a rate coefficient of (0.86 ± 0.17) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is approximately 5.9-fold lower than that of the structurally related 1,2-dimethylpropylamine, measured at (5.08 ± 1.02) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ under identical conditions [1]. This nearly six-fold difference in oxidative susceptibility is attributable to steric shielding of the amino group by the tert-amyl moiety.

Atmospheric Chemistry Environmental Fate OH Radical Kinetics

Reduced Chemical Reactivity Evidenced by Higher HOMO-LUMO Gap and Chemical Hardness

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level revealed that tert-amylamine possesses a larger HOMO-LUMO energy gap and higher chemical hardness (η) compared to its isomers n-amylamine and iso-amylamine [1]. A larger HOMO-LUMO gap correlates with reduced chemical reactivity and greater kinetic stability in electron-transfer processes. The computed reactivity descriptors indicate that the tert-amyl isomer is the least chemically reactive among the three amylamine isomers examined.

Computational Chemistry DFT Reactivity Prediction

Physical Property Differentiation for Separation and Purification Workflows

tert-Amylamine exhibits physical properties that differ substantially from its linear analog n-amylamine, enabling distinct separation and handling strategies. tert-Amylamine has a boiling point of 77 °C and density of 0.746 g/mL at 25 °C, whereas n-amylamine boils at 104 °C (at 1013.25 hPa) with a density of approximately 0.766 g/mL [1][2]. This 27 °C boiling point differential provides a practical distillation window for separating the branched isomer from linear amines in mixed product streams. Compared to tert-butylamine, which boils at 44.4 °C and has a density of 0.696 g/mL, tert-amylamine offers a 32.6 °C higher boiling point that may better align with specific process temperature windows [3].

Separation Science Purification Physical Properties

Evidence-Supported tert-Amylamine Application Scenarios for Scientific and Industrial Procurement


Model Compound for Catalytic Hydrodenitrogenation (HDN) Mechanism Studies

Based on the documented differential in C-N bond cleavage kinetics between tert-amylamine and n-amylamine over sulfided NiMo/Al₂O₃ catalysts, tert-amylamine serves as a structurally diagnostic probe for investigating β-hydrogen participation in HDN mechanisms . Researchers studying nitrogen removal from petroleum feedstocks can utilize tert-amylamine to decouple β-elimination pathways from other C-N bond scission routes, enabling more precise catalyst design and kinetic modeling. This application is directly supported by the head-to-head comparative data from Portefaix et al., which established that tert-amylamine undergoes slower C-N cleavage specifically due to the absence of β-hydrogens .

Environmental Fate Modeling of Hindered Amine Atmospheric Emissions

The experimentally determined OH radical reaction rate coefficient for tert-amylamine—(0.86 ± 0.17) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹—enables accurate calculation of atmospheric lifetimes and degradation pathways . This value, which is nearly six-fold lower than that of the related primary amine 1,2-dimethylpropylamine, positions tert-amylamine as a useful reference compound for modeling the environmental persistence of sterically hindered aliphatic amines released from industrial operations. Environmental chemists and regulatory affairs specialists can input this validated rate constant into atmospheric dispersion and fate models to satisfy environmental impact assessment requirements.

Synthetic Intermediate Requiring Controlled Nucleophilic Reactivity

DFT calculations demonstrate that tert-amylamine possesses a larger HOMO-LUMO energy gap and higher chemical hardness relative to n-amylamine and iso-amylamine . This computationally validated lower global reactivity supports the selection of tert-amylamine as a building block in synthetic sequences where competitive side reactions, over-alkylation, or unintended oxidation need to be suppressed. Applications in pharmaceutical intermediate synthesis, where the tert-amyl group can be subsequently retained as a metabolically stable moiety or cleaved under specific conditions, benefit from this predictable and quantifiably attenuated reactivity profile .

Precursor for Electrochemical Synthesis of Hindered Diamines

tert-Amylamine participates as a key substrate in the electrosynthesis of highly hindered secondary alkyl diamines via C-N bond formation under mild, one-pot, environmentally benign electrochemical conditions . The electrochemical behavior of tert-amylamine-derived species, including tert-amyl-tert-butylamine and di-tert-amylamine, has been characterized with respect to concentration-dependent oxidation scans and radical cation propagation mechanisms. This application is particularly relevant for green chemistry initiatives seeking to replace traditional chemical routes to sterically congested diamines with electrochemical alternatives that avoid stoichiometric oxidants and harsh reagents .

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